

Budiodarone: A Technical Guide to its Chemical Structure, Analogs, and Therapeutic Potential

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Compound of Interest

Compound Name: **BUDIODARONE**

Cat. No.: **B1666113**

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Abstract

Budiodarone (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a rationally designed analog of amiodarone. It aims to replicate the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the chemical structure of **Budiodarone**, its known analogs, and the underlying structure-activity relationships. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes key concepts, including its mechanism of action and experimental workflows, to facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.

Chemical Structure of Budiodarone

Budiodarone, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, is a structural analog of amiodarone.^[1] The core structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial for its antiarrhythmic activity. The key structural modification in **Budiodarone** compared to amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.^{[2][3]} This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast to amiodarone's half-life of 35-68 days.^{[2][4]}

Property	Value	Reference
IUPAC Name	[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate	[1]
Synonyms	ATI-2042	[5]
Molecular Formula	C27H31I2NO5	[1]
Molecular Weight	703.35 g/mol	[1]
Canonical SMILES	<chem>CCC(C)OC(=O)CC1=C(C2=C C=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I</chem>	[1]
InChI Key	ZXOSVKYCXLTVGS-KRWDZBQOSA-N	[2]

Budiodarone Analogs and Structure-Activity Relationship (SAR)

While specific research on a wide range of **Budiodarone** analogs is limited in the public domain, the extensive studies on amiodarone analogs provide valuable insights into the structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties of **Budiodarone** and its potential derivatives.

The amiodarone scaffold can be divided into three key regions for SAR analysis: the benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[\[5\]](#)

- **Benzofuran Core:** The 2-butylbenzofuran moiety is considered essential for antiarrhythmic activity. Modifications to this core generally lead to a loss of potency.[\[5\]](#) The introduction of an ester-containing side chain at the 2-position, as seen in **Budiodarone**, is a key strategy to introduce metabolic instability and shorten the half-life.[\[2\]](#)
- **Di-iodinated Benzoyl Group:** The two iodine atoms on the benzoyl ring are critical for the Class III antiarrhythmic activity (potassium channel blockade) but are also implicated in the

thyroid-related side effects of amiodarone.[\[5\]](#) Analogs lacking these iodine atoms, such as dronedarone, exhibit a different safety profile.[\[1\]\[6\]](#)

- **Diethylaminoethoxy Side Chain:** This side chain influences the pharmacokinetic properties and interaction with ion channels. Modifications to the amine substitution can affect the compound's basicity and overall lipophilicity.[\[7\]](#)

A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran ring demonstrated a correlation between the steric hindrance of the ester group and the compound's half-life.[\[2\]](#)

Ester Side Chain	Half-life (minutes)
Methyl acetate	12
Ethyl acetate	60
Isopropyl acetate	30
Sec-butyl acetate (as in Budiodarone)	90
Neopentyl acetate	240

Data adapted from a review on amiodarone homologs and should be considered illustrative for the SAR of **Budiodarone** analogs.[\[2\]](#)

This suggests that while increasing the bulk of the ester group can prolong the half-life by sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the neopentyl acetate homolog was found to be inactive.[\[2\]](#)

Mechanism of Action and Signaling Pathways

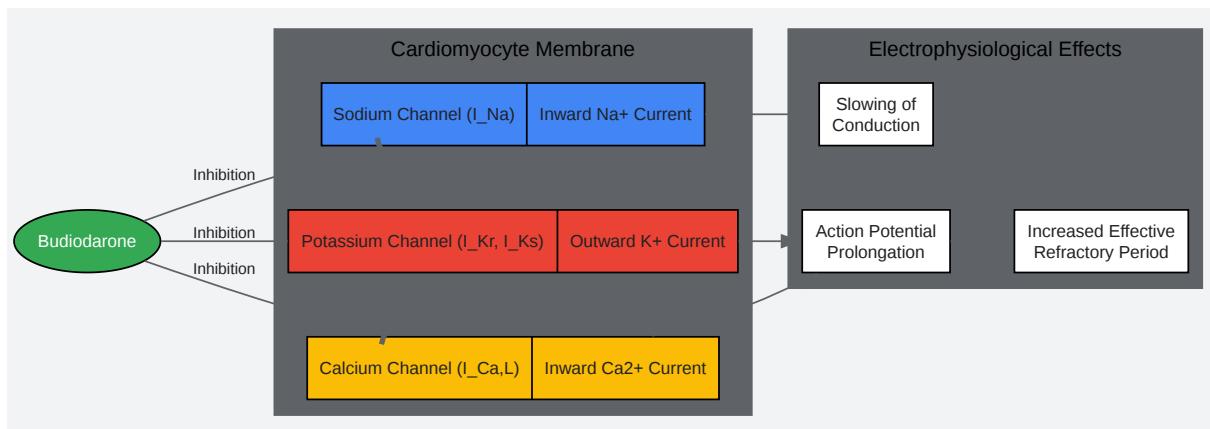
Budiodarone is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively similar to amiodarone.[\[8\]](#) Its primary mechanism of action involves the direct inhibition of several key cardiac ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[\[2\]](#) There is currently no substantial evidence to suggest that **Budiodarone** significantly interacts with downstream signaling pathways; its effects are

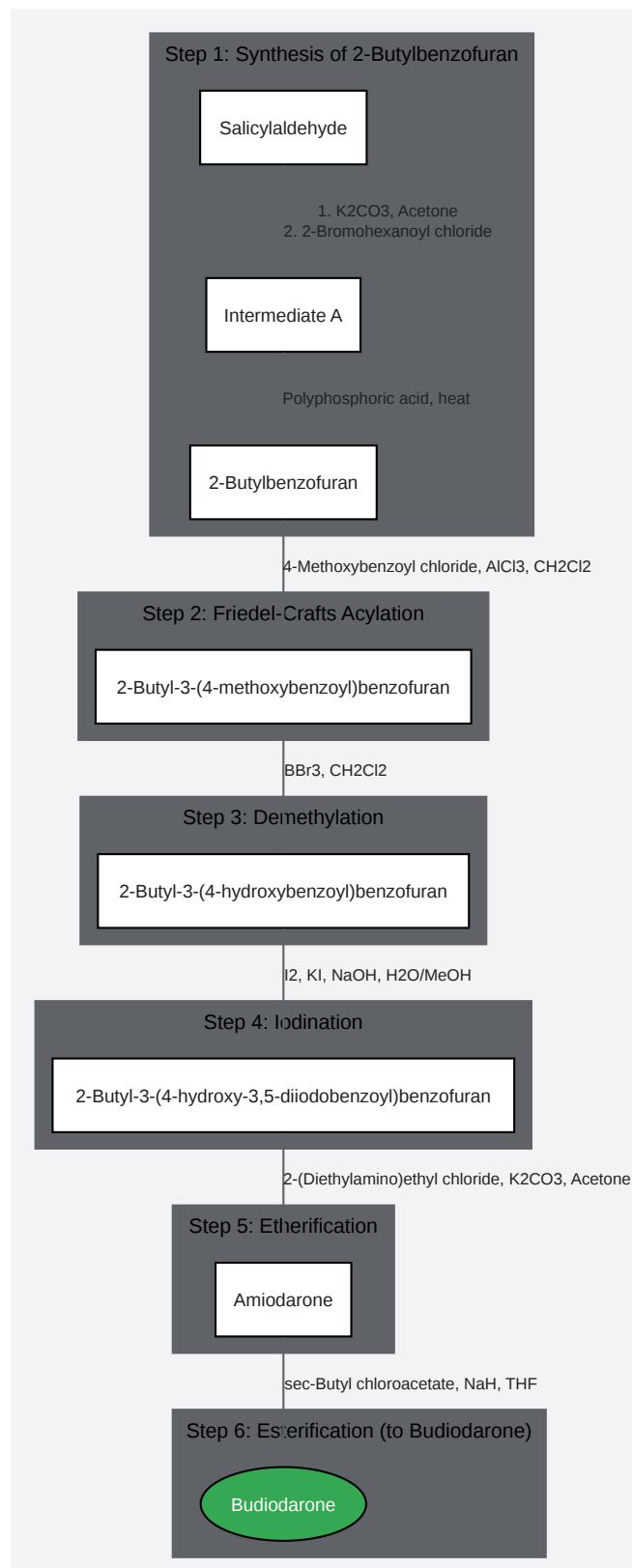
considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.

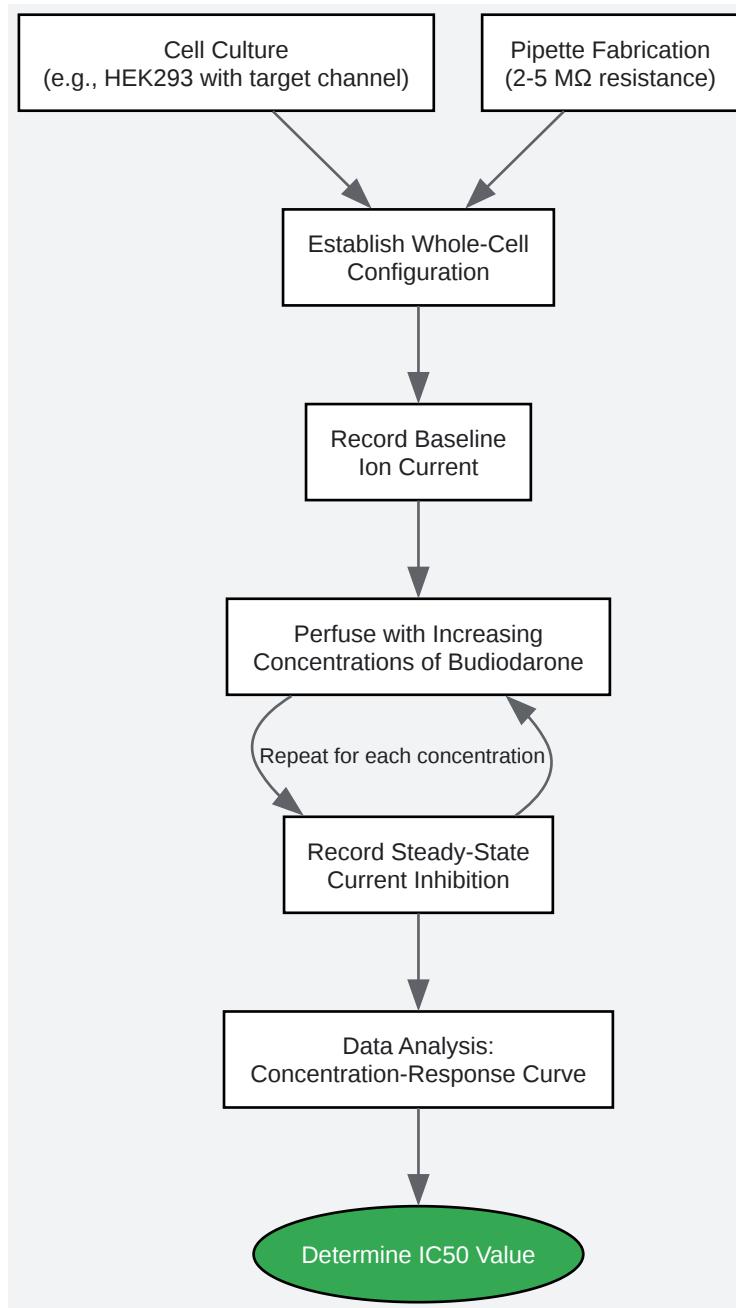
[1]

The key ion channels modulated by **Budiodarone** include:

- Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the delayed rectifier potassium current prolongs the repolarization phase of the action potential.
[2]
- Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.
[2]
- Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx during the plateau phase.[2]







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